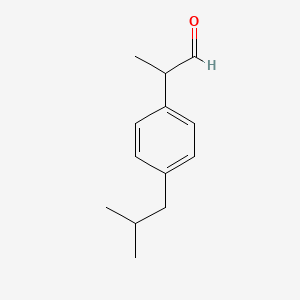

2-(4-Isobutylphenyl)propionaldehyde

説明

Contextual Significance in Pharmaceutical Intermediate Chemistry

The primary significance of 2-(4-isobutylphenyl)propionaldehyde in pharmaceutical chemistry lies in its role as a direct precursor to Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID). chemicalbook.comgoogle.com The synthesis of Ibuprofen from this aldehyde is a critical industrial process.

Several methods exist for the oxidation of this compound to yield Ibuprofen. One method involves the autooxidation with oxygen at elevated pressure in the presence of a manganese(II) stearate (B1226849) catalyst, which can produce Ibuprofen in a 72% yield. researchgate.net Another approach utilizes molecular oxygen with manganese or cobalt salts as catalysts, achieving a 92% conversion rate. researchgate.net Passing a mixture of oxygen and ozone through a hexane (B92381) solution of the aldehyde can also yield Ibuprofen, with a reported yield of 65%. researchgate.net Furthermore, catalytic oxidation using silver(I) oxide and copper(I) oxide in a sodium hydroxide (B78521) solution has been shown to produce Ibuprofen with yields ranging from 54-61%. researchgate.net A patented method describes the oxidation of the aldehyde with hydrogen peroxide, resulting in a total yield of 88.1% (calculated from the initial raw material, isobutylbenzene). google.com

The aldehyde itself can be synthesized through various routes. A common method is the hydroformylation of p-isobutylstyrene, catalyzed by rhodium or cobalt. chemicalbook.com Another synthetic pathway involves the isomerization of 2-(4-isobutylphenyl)-2-methyloxirane (B1657358). chemicalbook.com A high-yield synthesis (96.8%) has been reported through the rearrangement of 2-(4-isobutylphenyl)-1,2-epoxypropane using anhydrous magnesium chloride and thioanisole. google.comprepchem.com

Strategic Importance as a Building Block in Complex Molecular Architectures

Beyond its well-established role in the synthesis of Ibuprofen, the chemical structure of this compound makes it a valuable starting material for creating more intricate molecules. The presence of both an aldehyde functional group and a substituted aromatic ring allows for a variety of chemical transformations.

The aldehyde group can participate in reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, enabling the extension of the carbon chain and the introduction of new functional groups. The aromatic ring can undergo electrophilic substitution reactions, allowing for further modification of the molecular scaffold.

Research has explored the use of derivatives of the core this compound structure to create novel compounds with potential biological activity. For instance, amide derivatives of dexibuprofen, which is closely related to ibuprofen, have been synthesized and investigated as potential anticancer agents. nih.gov Specifically, N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl) propionamide (B166681) and N-(2-chlorophenyl)-2-(4-isobutylphenyl) propionamide have shown significant antitumor activity. nih.gov These studies highlight how the fundamental structure provided by this compound can be strategically modified to develop new and complex molecular architectures with diverse applications.

Structure

3D Structure

特性

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,9-11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZVZANOMJGHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00965721 | |

| Record name | 2-[4-(2-Methylpropyl)phenyl]propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51407-46-6 | |

| Record name | 2-(4-Isobutylphenyl)propanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51407-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051407466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(2-Methylpropyl)phenyl]propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-isobutylphenyl)propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUPROFENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALC8A4Q82T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 4 Isobutylphenyl Propionaldehyde

Classical and Conventional Preparative Routes

Aldol (B89426) Condensation Approaches and Variations

Aldol condensation represents a fundamental carbon-carbon bond-forming reaction in organic chemistry and has been applied to the synthesis of 2-(4-isobutylphenyl)propionaldehyde. iitk.ac.inyoutube.com This reaction typically involves the base-catalyzed reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. iitk.ac.inyoutube.com

In the context of this compound synthesis, a crossed aldol condensation, which involves two different carbonyl compounds, can be employed. iitk.ac.in For instance, a variation involves the reaction of p-isobutylacetophenone with methyl chloroacetate (B1199739) using sodium methoxide (B1231860) as a catalyst. chemicalbook.com The resulting glycidic ester is then treated with a Lewis acid like boron trifluoride (BF3) to yield methyl 2-hydroxy-3-(4-isobutylphenyl)-3-butenoate, which can be subsequently converted to the target aldehyde. chemicalbook.comtandfonline.com

The efficiency of aldol condensations can be influenced by various factors, including the choice of base, solvent, and reaction temperature. thieme-connect.de While a powerful tool, controlling the regioselectivity and preventing self-condensation in crossed aldol reactions can be challenging. iitk.ac.in

Direct Aldehyde Synthesis Pathways

Several direct methods for the synthesis of this compound have been developed. One notable pathway involves the Rhodium- or Cobalt-catalyzed hydroformylation of p-isobutylstyrene. chemicalbook.com This process introduces a formyl group (CHO) and a hydrogen atom across the double bond of the styrene (B11656) derivative, yielding the desired aldehyde in good yields. chemicalbook.com

Another direct approach is the reaction of 1-(4-isobutylphenyl)-1-chloroethane with dimethylformamide in the presence of lithium or sodium in tetrahydrofuran (B95107). chemicalbook.com This method provides a direct route to the aldehyde from a halogenated precursor.

The following table summarizes key aspects of these direct synthesis methods:

| Starting Material | Reagents | Catalyst | Product | Reference |

| p-Isobutylstyrene | CO, H2 | Rh or Co complex | This compound | chemicalbook.com |

| 1-(4-Isobutylphenyl)-1-chloroethane | Dimethylformamide, Li or Na | - | This compound | chemicalbook.com |

Isomerization Reactions of Epoxide Precursors

The rearrangement of epoxide precursors offers another significant route to this compound. This approach leverages the inherent reactivity of the strained three-membered ether ring in epoxides. dntb.gov.uanih.govosti.gov

Acid-catalyzed isomerization of 2-(4-isobutylphenyl)-2-methyloxirane (B1657358) is a well-established method for producing this compound. chemicalbook.com Lewis acids such as anhydrous zinc chloride (ZnCl2) and magnesium chloride (MgCl2), as well as solid acids like Al2O3-SiO2, are effective catalysts for this transformation. chemicalbook.com The reaction proceeds through the opening of the epoxide ring to form a carbocation intermediate, which then undergoes a rearrangement, typically a hydride or alkyl shift, to yield the more stable aldehyde. dntb.gov.uanih.govresearchgate.net The choice of catalyst can influence the selectivity of the rearrangement. researchgate.net

The general mechanism of acid-catalyzed epoxide rearrangement is a cornerstone of organic synthesis. unisa.it These reactions, often referred to as Meinwald rearrangements, are valuable for the construction of carbonyl compounds. nih.gov

While strong acids are commonly used, the isomerization of epoxides can also be influenced by the presence of soft nucleophiles. In some cases, the opening of the epoxide ring can be initiated by a nucleophilic attack, leading to an intermediate that subsequently rearranges to the aldehyde. The interplay between Lewis acidity and nucleophilicity can be a critical factor in controlling the reaction pathway and product distribution.

Hydrolysis of Oxime Derivatives

The hydrolysis of oxime derivatives provides an alternative route to this compound. mdpi.com Oximes, which can be prepared from the corresponding aldehyde or ketone, can be converted back to the carbonyl compound under hydrolytic conditions.

The synthesis of this compound oxime has been documented. chemicalbook.com The subsequent hydrolysis of this oxime, typically under acidic conditions, regenerates the aldehyde. This two-step process, involving the formation and then hydrolysis of the oxime, can be a useful synthetic strategy, particularly when the aldehyde itself is sensitive to certain reaction conditions. The hydrolysis of nitriles and amides to produce the corresponding carboxylic acid, ibuprofen (B1674241), has also been studied extensively, highlighting the utility of hydrolysis reactions in this area of chemical synthesis. mdpi.comgoogle.com

Hydroformylation of Styrene Derivatives

The hydroformylation of 4-isobutylstyrene (B134460) presents a direct and atom-economical route to this compound. This process, also known as oxo synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the styrene derivative. The reaction is typically catalyzed by transition metal complexes, particularly those of rhodium and cobalt. chemicalbook.com The hydroformylation of styrene can yield two isomeric aldehydes: the branched 2-phenylpropanal (B145474) and the linear 3-phenylpropanal. researchgate.net For the synthesis of the ibuprofen precursor, the branched isomer is the desired product. Research has shown that rhodium-based catalysts encapsulated in hexagonal mesoporous silica (B1680970) can efficiently catalyze the hydroformylation of styrene with high conversion rates and selectivity towards the desired iso-aldehyde. researchgate.net

Derivations from Glycidic Esters

The Darzens glycidic ester condensation offers another significant pathway for synthesizing this compound. researchgate.net This method involves the reaction of p-isobutylacetophenone with an α-halo ester, such as methyl chloroacetate, in the presence of a base like sodium methoxide. chemicalbook.com This initial condensation forms a glycidic ester. Subsequent hydrolysis of this ester to the corresponding glycidic acid, followed by decarboxylation, yields the target aldehyde. chemicalbook.comresearchgate.net A variation of this process involves the reaction of the intermediate glycidic ester with a Lewis acid like boron trifluoride (BF3), leading to the formation of a hydroxy-butenoic acid methyl ester, which is then treated with a mineral acid to produce the aldehyde. chemicalbook.com The Darzens reaction is of particular interest as the resulting glycidic esters can be readily converted into aldehydes with a higher carbon count than the initial ketone. researchgate.net

Catalytic Synthesis Innovations

Advances in catalysis have significantly impacted the synthesis of this compound, leading to more efficient, selective, and environmentally friendly processes.

Transition Metal-Catalyzed Processes (e.g., Rhodium, Cobalt, Palladium)

Transition metals, particularly rhodium and cobalt, are pivotal in the catalytic hydroformylation of 4-isobutylstyrene. chemicalbook.com Rhodium-based catalysts are often favored due to their high activity and selectivity for the branched aldehyde isomer under milder conditions. researchgate.net Encapsulating rhodium complexes within porous supports like hexagonal mesoporous silica has been shown to create efficient and recyclable heterogeneous catalysts. researchgate.net Cobalt catalysts, while also effective, typically require higher temperatures and pressures. rsc.org Research into heterogeneous cobalt catalysts, such as single-atom Co encapsulated in a porous phosphine (B1218219) polymer, has demonstrated the potential for tunable synthesis of alcohols and aldehydes from alkenes. rsc.org Palladium-phosphine complexes, particularly water-soluble variants, have been explored for the carbonylation of 1-(4-isobutylphenyl)ethanol (B131453) in a two-phase system as an alternative route to ibuprofen and its precursors. mdpi.com

Table 1: Comparison of Transition Metal Catalysts in Hydroformylation

| Catalyst Type | Metal | Key Advantages | Typical Conditions | Ref. |

| Homogeneous | Rhodium | High activity and selectivity for branched aldehyde | Lower temperature and pressure | researchgate.net |

| Heterogeneous | Cobalt | Lower cost | Higher temperature and pressure | rsc.org |

| Water-soluble | Palladium | Facilitates product separation | Two-phase aqueous/organic system | mdpi.com |

Lewis Acid Catalysis in Rearrangement and Acylation Reactions

Lewis acids play a crucial role in various synthetic transformations leading to this compound. In the context of the Darzens condensation, Lewis acids like boron trifluoride (BF3) are used to facilitate the rearrangement of the intermediate glycidic ester. chemicalbook.com Anhydrous zinc chloride (ZnCl2) can also be employed for the isomerization of 2-(4-isobutylphenyl)-2-methyloxirane to form the desired aldehyde. chemicalbook.com Furthermore, Lewis acid catalysts are integral to Friedel-Crafts acylation reactions, which can be a key step in the synthesis of the starting material, p-isobutylacetophenone. The use of strong Lewis acids like aluminum chloride is common in these reactions. mssm.edunih.gov

Phase-Transfer Catalysis in Multi-Step Syntheses

Phase-transfer catalysis (PTC) has emerged as a valuable technique for improving the efficiency and safety of multi-step syntheses that can lead to this compound. rjptonline.org PTC facilitates reactions between reactants present in different phases (e.g., an aqueous phase and an organic phase) by using a phase-transfer agent, often a quaternary ammonium (B1175870) salt. google.com This methodology can enhance reaction rates, increase yields, and allow for the use of milder reaction conditions. rjptonline.orgphasetransfer.com For instance, in a multi-step process for producing 2-(4-isobutylphenyl)propionic acid, a phase-transfer catalyst can be employed in the conversion of a benzyl (B1604629) chloride to the corresponding cyanide and in the subsequent alkylation step. google.com The use of PTC can lead to significantly higher yields and minimize the formation of byproducts. phasetransfer.com

Table 2: Applications of Phase-Transfer Catalysis

| Reaction Step | Reactants | Phase-Transfer Catalyst Example | Benefit | Ref. |

| Cyanation | Isobutylbenzyl chloride, Sodium cyanide | Methyltrialkylammonium chloride | High yield (>95%) | google.com |

| Alkylation | (Isobutylphenyl)acetonitrile, Methyl chloride | Quaternary ammonium chloride | Facilitates reaction at lower temperatures | google.com |

Green Catalysis Approaches for Sustainable Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including this compound. Green catalysis focuses on the use of environmentally benign catalysts and reaction conditions. One approach involves the use of solid acid catalysts, such as clay, silica-alumina, or zeolites, for reactions like the cracking of 1,2-di(4-isobutylphenyl)ethane to produce 4-isobutylstyrene, a key precursor. google.com Biocatalysis, utilizing enzymes like lipases, represents another green avenue, particularly in reactions like esterification, which can be part of derivative synthesis. mdpi.com The use of biocatalysts can lead to high specificity and purity under mild conditions. mdpi.com Furthermore, the development of heterogeneous catalysts, as seen in transition metal-catalyzed hydroformylation, aligns with green chemistry principles by simplifying catalyst recovery and reuse. researchgate.netrsc.org

Multi-Step Synthesis Strategies Incorporating this compound

Multi-step syntheses are the cornerstone for producing this compound, allowing for the controlled and efficient construction of the target molecule. These strategies often leverage 4-isobutylacetophenone as a starting point or are embedded within the broader synthetic frameworks for ibuprofen, where the aldehyde serves as a crucial, isolable intermediate.

4'-Isobutylacetophenone is a common and economically viable precursor for the synthesis of this compound. justia.com Several reliable methods have been developed to effect this transformation, primarily involving the addition of a two-carbon unit to the ketone, followed by rearrangement or further reaction.

One prominent method is the Darzens glycidic ester condensation . In this reaction, 4-isobutylacetophenone is treated with an α-haloester, such as methyl chloroacetate or ethyl chloroacetate, in the presence of a base like sodium methoxide. chemicalbook.comgoogle.comsciencesnail.com This reaction forms an intermediate α,β-epoxy ester (a glycidic ester). researchgate.net Subsequent hydrolysis of this ester followed by decarboxylation yields the desired this compound. chemicalbook.comsciencesnail.comresearchgate.net

Another approach involves the formation of an epoxide from 4-isobutylacetophenone, followed by a catalyzed rearrangement. For instance, the ketone can be reacted with a sulfur ylide, generated from a trimethylsulfonium (B1222738) salt, to produce 4-isobutyl-α-methylstyrene oxide. pugetsound.edu This epoxide then undergoes a Lewis acid-catalyzed rearrangement, using reagents like boron trifluoride etherate (BF₃·Et₂O), to yield this compound. pugetsound.edu

Table 1: Synthesis of this compound from 4-Isobutylacetophenone

| Synthetic Route | Starting Material | Key Reagents | Intermediate | Product |

|---|

The industrial synthesis of ibuprofen has historically provided a significant context for the production of this compound, where it features as a key intermediate.

The Boots process , the original industrial method for ibuprofen synthesis, prominently features the formation of this aldehyde. The process begins with the Friedel-Crafts acylation of isobutylbenzene (B155976) to produce 4'-isobutylacetophenone. sciencesnail.com This ketone is then subjected to a Darzens reaction with ethyl chloroacetate to form a glycidic ester, which upon hydrolysis and decarboxylation, yields this compound. sciencesnail.comresearchgate.net From this aldehyde intermediate, the synthesis proceeds through the formation of an oxime with hydroxylamine (B1172632), followed by dehydration to a nitrile, and finally, hydrolysis of the nitrile to the carboxylic acid, ibuprofen. sciencesnail.comresearchgate.net

A more modern and "greener" route, the BHC (Boots-Hoechst-Celanese) process , also incorporates pathways involving the target aldehyde. While the primary BHC route involves direct carbonylation of a secondary alcohol, an important alternative involves the hydroformylation of 4-isobutylstyrene. sciencesnail.comgoogle.com 4-Isobutylstyrene can be produced from isobutylbenzene. google.com The rhodium or cobalt-catalyzed hydroformylation of 4-isobutylstyrene with carbon monoxide and hydrogen directly produces this compound in good yields. chemicalbook.comchemicalbook.com This aldehyde is then oxidized to yield ibuprofen. google.comgoogle.com This three-step route (isobutylbenzene to ibuprofen) is noted for its high atom economy. sciencesnail.com

Table 2: Role of this compound in Ibuprofen Synthesis

| Synthesis Process | Key Intermediate | Precursor to Intermediate | Subsequent Reaction | Final Product |

|---|---|---|---|---|

| Boots Process | This compound | 4'-Isobutylacetophenone | Conversion to oxime, then nitrile, then hydrolysis | Ibuprofen |

| BHC Process (via Hydroformylation) | This compound | 4-Isobutylstyrene | Oxidation | Ibuprofen |

Mechanistic Investigations of Reactions Involving 2 4 Isobutylphenyl Propionaldehyde

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group of 2-(4-isobutylphenyl)propionaldehyde is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for a range of important chemical transformations.

Formation of Aldoximes

The reaction of this compound with hydroxylamine (B1172632) leads to the formation of this compound oxime. This condensation reaction is a critical step in certain synthetic routes to ibuprofen (B1674241). researchgate.net

The mechanism commences with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This initial attack results in the formation of a tetrahedral intermediate. Subsequent proton transfer steps and the elimination of a water molecule yield the final aldoxime product. researchgate.net The reaction is typically carried out under conditions that facilitate the dehydration step, driving the equilibrium towards the formation of the oxime.

Reaction Scheme:

this compound + NH₂OH → this compound oxime + H₂O

Table 1: Research Findings on Aldoxime Formation

| Reactant | Reagent | Product | Key Mechanistic Step | Reference |

| This compound | Hydroxylamine | This compound oxime | Nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. | researchgate.net |

Formation of Imines

Imines, also known as Schiff bases, are formed through the reaction of this compound with primary amines. This reaction is another example of a nucleophilic addition-elimination reaction at the carbonyl group. masterorganicchemistry.comresearchgate.netorganic-chemistry.orgnih.gov

General Reaction Scheme:

R'-NH₂ + this compound ⇌ Imine + H₂O Where R' is an alkyl or aryl group.

Table 2: Mechanistic Details of Imine Formation

| Reactant | Nucleophile | Intermediate | Key Feature | Reference |

| This compound | Primary Amine | Carbinolamine | Reversible reaction; acid catalysis facilitates dehydration of the intermediate. | researchgate.netnih.gov |

Formation of Acetals

In the presence of an acid catalyst, this compound reacts with alcohols to form acetals. This reaction proceeds through a hemiacetal intermediate. nih.govlibretexts.org

The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. An alcohol molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Deprotonation of this intermediate yields a hemiacetal. The hemiacetal can then react further with a second molecule of the alcohol. The hydroxyl group of the hemiacetal is protonated by the acid catalyst, followed by the elimination of water to form a resonance-stabilized carbocation. Finally, nucleophilic attack by the second alcohol molecule on this carbocation, followed by deprotonation, gives the acetal (B89532) product. libretexts.org The reaction is an equilibrium process, and removal of water is typically required to favor acetal formation.

General Reaction Scheme:

this compound + 2 R'-OH (in the presence of H⁺) ⇌ Acetal + H₂O Where R' is an alkyl group.

Table 3: Key Aspects of Acetal Formation

| Reactant | Reagent | Intermediate | Catalyst | Driving Force for Completion | Reference |

| This compound | Alcohol | Hemiacetal | Acid (e.g., HCl, H₂SO₄) | Removal of water | nih.govlibretexts.org |

Oxidation Pathways and Mechanisms

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid, a transformation that is central to the industrial production of ibuprofen.

Conversion to Carboxylic Acids (e.g., Ibuprofen)

The oxidation of this compound to 2-(4-isobutylphenyl)propionic acid (ibuprofen) is a key step in several synthetic routes to this important pharmaceutical. researchgate.netgoogle.comcentral.edugoogle.com Various oxidizing agents and catalytic systems have been developed to achieve this conversion efficiently.

The direct oxidation of this compound with molecular oxygen is an attractive and environmentally benign method for the synthesis of ibuprofen. This process typically requires a catalyst to proceed at a practical rate.

More recent developments have explored the use of hydrogen peroxide as the oxidant in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, in cyclohexanone (B45756) as the solvent. This method has been reported to produce ibuprofen with a high yield of approximately 88%. google.com The mechanism likely involves the formation of a peroxy intermediate which then rearranges to the carboxylic acid.

Table 4: Research Findings on the Oxidation of this compound to Ibuprofen

| Oxidizing Agent(s) | Catalyst(s) | Solvent | Yield (%) | Reference |

| Oxygen and Ozone | None specified | Hexane (B92381) | 65 | researchgate.net |

| Oxygen | Silver(I) oxide and Copper(I) oxide | 10% Sodium Hydroxide (B78521) | 54-61 | researchgate.net |

| 30% Hydrogen Peroxide | Tetrabutylammonium bromide | Cyclohexanone | ~88 | google.com |

Oxidation with Sodium Hypochlorite (B82951)

The oxidation of aldehydes, such as this compound, using sodium hypochlorite (NaOCl) is a well-established transformation. The reaction mechanism is dependent on pH and the concentration of the oxidant. nih.gov In this process, the aldehyde is converted to the corresponding carboxylic acid, 2-(4-isobutylphenyl)propionic acid. The process generally involves the hypochlorite ion (OCl⁻) acting as the active oxidizing species. The reaction kinetics can be complex, often showing a dependence on both pH and the concentration of the hypochlorite. nih.gov An outer-sphere electron transfer mechanism has been proposed for similar redox reactions involving sodium hypochlorite. nih.gov

Autooxidation Processes

Autooxidation is the spontaneous oxidation of a compound in the presence of atmospheric oxygen. youtube.com Organic molecules, particularly those with susceptible C-H bonds, can undergo this process, which often proceeds via a free-radical chain mechanism. youtube.com For this compound, the C-H bond at the aldehyde functional group and the benzylic C-H bond are particularly susceptible to radical formation. The process is initiated by the formation of a carbon-centered radical, which then reacts with molecular oxygen (a diradical) to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another molecule of the aldehyde, propagating the chain reaction and forming a hydroperoxide. These hydroperoxides can be unstable and may decompose, leading to various degradation products. youtube.com This process is responsible for the degradation of many organic chemicals upon storage and exposure to air. youtube.com

Oxidation with Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) serves as an environmentally benign oxidant for various chemical transformations. organic-chemistry.org Its use in the oxidation of aldehydes can lead to the formation of carboxylic acids. The mechanism for the oxidation of organic substrates by hydrogen peroxide can involve a nucleophilic attack on the substrate. ufl.edu In some cases, the reaction is catalyzed by metal complexes or proceeds in the presence of activators like bicarbonate. ufl.edunih.gov The oxidation of this compound with hydrogen peroxide would yield 2-(4-isobutylphenyl)propionic acid. The reaction's efficiency can be influenced by catalysts and reaction conditions, such as the use of co-solvents or phase-transfer catalysts to enhance the interaction between the aqueous oxidant and the organic substrate. nih.gov

Oxidation with Potassium Permanganate (B83412) or Chromium Trioxide

Strong oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are highly effective for oxidizing aldehydes to carboxylic acids.

Potassium Permanganate (KMnO₄): This reagent readily oxidizes aldehydes to carboxylic acids. libretexts.orglibretexts.org The reaction with this compound would produce 2-(4-isobutylphenyl)propionic acid. Furthermore, KMnO₄ can oxidize the alkyl side-chain of the benzene (B151609) ring, also yielding a carboxylic acid, provided a benzylic hydrogen is present. masterorganicchemistry.com The oxidation process involves manganese changing its oxidation state, and under neutral or slightly alkaline conditions, a brown precipitate of manganese dioxide (MnO₂) is often observed. sci-hub.se The reaction conditions, such as temperature and pH (acidic or basic), can be controlled to favor specific outcomes. libretexts.orgyoutube.com

Chromium Trioxide (CrO₃): Chromium trioxide is a powerful oxidizing agent, typically used in an acidic medium (e.g., with sulfuric acid in acetone, known as the Jones reagent) to form chromic acid (H₂CrO₄) in situ. libretexts.orglibretexts.org Chromic acid efficiently oxidizes aldehydes to their corresponding carboxylic acids. masterorganicchemistry.com The reaction mechanism involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step to form the carbonyl group of the carboxylic acid. libretexts.org Secondary alcohols are oxidized to ketones, while primary alcohols and aldehydes are converted to carboxylic acids. libretexts.org Due to the toxicity of chromium(VI) compounds, their use has become less common in modern organic synthesis. libretexts.orgmasterorganicchemistry.com

| Oxidizing Agent | Product | Key Conditions & Notes |

| Sodium Hypochlorite (NaOCl) | 2-(4-Isobutylphenyl)propionic acid | Reaction rate is pH-dependent. nih.gov |

| Oxygen (Autooxidation) | Hydroperoxides and other degradation products | Radical chain mechanism; occurs on exposure to air. youtube.com |

| Hydrogen Peroxide (H₂O₂) | 2-(4-Isobutylphenyl)propionic acid | Considered a "green" oxidant; may require catalysts. organic-chemistry.orgnih.gov |

| Potassium Permanganate (KMnO₄) | 2-(4-Isobutylphenyl)propionic acid | Strong oxidant; can also cleave the alkyl side-chain under harsh conditions. libretexts.orgmasterorganicchemistry.com |

| Chromium Trioxide (CrO₃) | 2-(4-Isobutylphenyl)propionic acid | Forms chromic acid in situ; highly efficient but toxic. libretexts.orglibretexts.org |

Reduction Reactions and Derivatives

The carbonyl group of an aldehyde is readily reduced to a primary alcohol. This transformation is a fundamental reaction in organic synthesis, often accomplished using hydride-based reducing agents. libretexts.org

Formation of Corresponding Alcohols (e.g., using Sodium Borohydride, Lithium Aluminum Hydride)

The reduction of this compound yields the corresponding primary alcohol, 2-(4-isobutylphenyl)propan-1-ol.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is commonly used to reduce aldehydes and ketones to alcohols. masterorganicchemistry.comchemguide.co.uk It is less reactive than lithium aluminum hydride and can be used in protic solvents like water or alcohols. libretexts.orgchemguide.co.uk The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon of the aldehyde. chemguide.co.ukyoutube.com A subsequent workup step, typically with water or dilute acid, protonates the resulting alkoxide to give the final alcohol product. chemguide.co.uk

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful and less selective reducing agent than NaBH₄. youtube.comnumberanalytics.com It readily reduces aldehydes, ketones, and also less reactive carbonyl derivatives such as carboxylic acids and esters, to alcohols. ic.ac.ukleah4sci.com Due to its high reactivity, LiAlH₄ reacts violently with protic solvents like water and must be used in anhydrous, aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgnumberanalytics.com The mechanism is similar to that of NaBH₄, involving the delivery of a hydride ion to the carbonyl carbon. youtube.comnumberanalytics.com

| Reducing Agent | Product | Solvent | Reactivity Profile |

| Sodium Borohydride (NaBH₄) | 2-(4-Isobutylphenyl)propan-1-ol | Protic (e.g., Ethanol, Water) libretexts.org | Mild; reduces aldehydes and ketones. masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(4-Isobutylphenyl)propan-1-ol | Aprotic (e.g., THF, Diethyl Ether) numberanalytics.com | Strong; reduces aldehydes, ketones, esters, carboxylic acids. leah4sci.com |

Condensation Reactions

A condensation reaction is one in which two molecules combine, typically with the loss of a small molecule such as water. libretexts.org Aldehydes that possess α-hydrogens, like this compound, can participate in such reactions. A prominent example is the aldol (B89426) condensation, where under basic or acidic catalysis, the aldehyde can react with itself or another enolizable carbonyl compound.

In a related synthetic context, aldehydes are known to react with compounds containing active methylene (B1212753) groups (a CH₂ group flanked by electron-withdrawing groups). google.com For instance, this compound could react with a compound like (4-isobutylphenyl)acetonitrile (B8813068) in the presence of a base. The base would deprotonate the α-carbon of the nitrile, creating a nucleophilic carbanion. This carbanion would then attack the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule would lead to the formation of a new carbon-carbon double bond, a characteristic feature of condensation products. google.com

Stereochemical Aspects in Synthesis and Reactivity

The stereochemistry of this compound is of significant interest due to its role as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The aldehyde possesses a chiral center at the carbon atom alpha to the carbonyl group. Consequently, it exists as a pair of enantiomers, (R)-2-(4-isobutylphenyl)propionaldehyde and (S)-2-(4-isobutylphenyl)propionaldehyde. The biological activity of ibuprofen resides almost exclusively in the (S)-enantiomer, which makes the stereocontrolled synthesis and reaction of its precursor aldehyde a critical area of investigation. Reactions that can selectively produce or react with one enantiomer over the other are highly valued. masterorganicchemistry.com Such reactions are termed stereoselective if they produce a predominance of one stereoisomer, or stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com

Stereoselective Synthesis Routes

Several synthetic strategies have been developed to achieve enantioselectivity in the formation of this compound. These methods often involve asymmetric catalysis or the use of chiral auxiliaries.

One prominent method is the catalytic asymmetric hydroformylation of p-isobutylstyrene. chemicalbook.comgoogle.com This reaction introduces a formyl group and a hydrogen atom across the double bond of the styrene (B11656) derivative. By employing chiral transition metal catalysts, typically based on rhodium or cobalt complexes with chiral ligands, the reaction can be directed to favor the formation of one enantiomer of the resulting aldehyde. chemicalbook.com The choice of ligand is crucial for achieving high enantiomeric excess (ee).

Another approach involves the rearrangement of a prochiral or chiral precursor. For instance, the isomerization of 2-(4-isobutylphenyl)-2-methyloxirane (B1657358) can yield the target aldehyde. chemicalbook.comprepchem.com When this epoxide is treated with a catalyst, a rearrangement can occur. The stereochemical outcome of this rearrangement is dependent on the reaction mechanism and the nature of the catalyst used.

The Darzens condensation offers another pathway. The reaction of p-isobutylacetophenone with an ester of a haloacetic acid (like ethyl chloroacetate) in the presence of a base forms a glycidic ester. justia.com Subsequent hydrolysis and decarboxylation of this intermediate lead to the formation of this compound. justia.com The stereochemistry of the final aldehyde product is influenced by the stereoisomers of the glycidic ester formed during the condensation step.

The following table summarizes key aspects of different stereoselective synthesis approaches.

| Synthetic Method | Precursor | Key Reagents/Catalysts | Stereochemical Control Mechanism |

| Asymmetric Hydroformylation | p-Isobutylstyrene | Chiral Rhodium or Cobalt complexes | The chiral catalyst environment directs the addition of CO and H₂ to one face of the alkene. chemicalbook.comgoogle.com |

| Epoxide Isomerization | 2-(4-Isobutylphenyl)-2-methyloxirane | Lewis or Brønsted acids | The catalyst facilitates a stereocontrolled rearrangement of the epoxide to the aldehyde. chemicalbook.comprepchem.com |

| Darzens Condensation Route | p-Isobutylacetophenone | Ethyl chloroacetate (B1199739), Base | Formation of an intermediate glycidic ester whose stereoisomers influence the final aldehyde product upon decarboxylation. justia.com |

Stereoselectivity in Reactivity

The reactivity of this compound is dominated by its oxidation to 2-(4-isobutylphenyl)propionic acid (ibuprofen). When a racemic mixture of the aldehyde is used, a racemic mixture of ibuprofen is obtained unless a stereoselective oxidation method is employed.

Enzymatic oxidation represents a highly effective method for achieving stereoselectivity. Specific enzymes, such as certain oxidoreductases, can exhibit a high degree of preference for one enantiomer of the aldehyde over the other. justia.com This allows for the conversion of the desired aldehyde enantiomer into the corresponding carboxylic acid enantiomer with high purity. For example, a modified polypeptide from the oxidoreductase class can be used for the enzymatic conversion of 2-(4-isobutylphenyl)propanal to 2-(4-isobutylphenyl)propanoic acid with high conversion efficiency. justia.com This process is often referred to as a kinetic resolution, where the enzyme selectively metabolizes one enantiomer, leaving the other unreacted.

Another strategy involves the use of chiral catalysts for the oxidation process. While less common than enzymatic methods for this specific transformation, research into chiral transition metal complexes that can selectively catalyze the oxidation of one aldehyde enantiomer is an active area. The development of chiral N,N'-dioxide catalysts, for instance, has shown high efficiency and enantioselectivity in other types of reactions and represents a potential avenue for future applications in this area. chemrxiv.org

The table below outlines the enantioselectivity observed in key reactions involving the aldehyde.

| Reaction Type | Reactant | Catalyst/Reagent | Product | Observed Enantioselectivity |

| Enzymatic Oxidation | (R,S)-2-(4-Isobutylphenyl)propionaldehyde | Oxidoreductase Enzyme | (S)-2-(4-Isobutylphenyl)propionic acid | High preference for one enantiomer, leading to high enantiomeric excess of the product acid. justia.com |

| Asymmetric Reduction (of related ketones) | Acetophenone | CBS Catalyst | Chiral Alcohol | Demonstrates the principle of asymmetric catalysis, producing an excess of one enantiomer. researchgate.net |

| Asymmetric Hydrogenation (of related enamides) | (Z)-Enamides | Rh/TangPhos | Chiral Amines | Excellent enantioselectivities (up to 99% ee) can be achieved with chiral catalysts. nih.gov |

These examples of stereoselective synthesis and reactivity underscore the importance of controlling stereochemistry at the aldehyde stage to efficiently produce the biologically active (S)-ibuprofen.

Advanced Applications and Derivatization in Organic Synthesis

Precursor for Chiral Molecules and Enantioselective Transformations

The synthesis of enantiomerically pure compounds is a significant focus in modern organic chemistry, particularly for pharmaceutical applications where different enantiomers of a drug can have vastly different physiological effects. While direct enantioselective transformations on 2-(4-isobutylphenyl)propionaldehyde are not extensively documented in readily available literature, the broader context of synthesizing chiral molecules related to this structure, primarily (S)-(+)-ibuprofen, is well-established.

Research has demonstrated the use of chiral auxiliaries in the synthesis of ibuprofen (B1674241), a process that involves the diastereoselective alkylation of a chiral enolate derived from N-(4-isobutylphenyl)acetyl bornanesultam. nih.gov Another approach involves the asymmetric hydrolysis of ibuprofen esters using microbial enzymes, such as those from Trichosporon cutaneum, to selectively produce (S)-(+)-ibuprofen with a high enantiomeric excess. ekb.eg These methods, while not directly acting on the aldehyde, highlight the importance of the 2-(4-isobutylphenyl)propane backbone in creating chiral molecules. The aldehyde itself represents a potential starting point for similar enantioselective additions or reductions to yield chiral alcohols, which can then be further elaborated into other chiral compounds.

Role in the Synthesis of Heterocyclic Systems (e.g., Thiazolidinones, Triazoles, Benzoxazoles)

While this compound can be a starting material for the synthesis of its corresponding carboxylic acid, ibuprofen, it is ibuprofen itself that is more commonly utilized as a direct precursor for the synthesis of various heterocyclic systems. This is typically achieved by first converting the carboxylic acid group of ibuprofen into a more reactive intermediate, such as an acid chloride, ester, or hydrazide.

Thiazolidinones: Derivatives of ibuprofen have been used to synthesize 4-thiazolidinones, a class of heterocyclic compounds with a range of biological activities. The synthesis generally begins with the conversion of ibuprofen to its methyl ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form ibuprofen hydrazide. This hydrazide is subsequently reacted with aromatic aldehydes to yield hydrazones. The final step involves the cyclization of these hydrazones with thioglycolic acid to furnish the 4-thiazolidinone (B1220212) ring system. nih.gov Some of these synthesized thiazolidinone derivatives of ibuprofen have been investigated for their anti-inflammatory and ulcerogenic potential. nih.gov

Triazoles: Novel 1,2,4-triazole (B32235) derivatives have been synthesized from ibuprofen, demonstrating potential as mPGES-1 inhibitors and having antiproliferative activity. dntb.gov.uachemicalbook.com The synthetic route often starts with the conversion of ibuprofen to its ethyl ester, followed by reaction with hydrazine hydrate to produce ibuprofen hydrazide. nih.gov This hydrazide can then be converted to a potassium carbazinate salt, which undergoes cyclization with hydrazine hydrate to form the 1,2,4-triazole ring. nih.gov Further modifications, such as the formation of Schiff bases by reacting the triazole with various aromatic aldehydes, have also been explored. nih.gov Additionally, thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives of ibuprofen have been synthesized and evaluated for their analgesic and anti-inflammatory activities with a focus on reduced gastrointestinal side effects. cymitquimica.com

Benzoxazoles: Ibuprofen has also served as a starting material for the synthesis of benzoxazole (B165842) analogues. In one reported synthesis, ibuprofen is first reacted with resorcinol (B1680541) to form 1-(2,4-dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one. fragranceconservatory.com This intermediate then undergoes a series of reactions, including nitration and reduction, followed by cyclization to form the benzoxazole ring system. fragranceconservatory.com These ibuprofen-appended benzoxazole analogues have been investigated for their potential cytotoxic activity against human breast adenocarcinoma cell lines. fragranceconservatory.com

Intermediate in the Creation of Novel Pharmaceutical Analogs

This compound is a recognized intermediate in some industrial syntheses of ibuprofen. thegoodscentscompany.com Beyond its role in producing this established drug, the structural motif of 2-(4-isobutylphenyl)propane is a cornerstone for the development of novel pharmaceutical analogs with potentially improved therapeutic profiles.

Researchers have synthesized various derivatives of ibuprofen to enhance its medicinal effects and reduce adverse effects, such as gastrointestinal issues. knowde.com These modifications often involve the derivatization of the carboxylic acid group of ibuprofen into esters and amides. For instance, poly(oxyethylene) derivatives of ibuprofen have been synthesized and shown to have prolonged anti-inflammatory activity. google.com The synthesis of these analogs, while starting from ibuprofen, underscores the pharmaceutical importance of the 2-(4-isobutylphenyl)propane scaffold, for which the title aldehyde is a direct precursor. The aldehyde functionality offers a reactive handle for the synthesis of a variety of other derivatives, such as amines through reductive amination or alcohols via reduction, which can serve as building blocks for new pharmaceutical candidates.

Contributions to Fragrance and Flavor Chemistry Research

The application of this compound and its structural analogs extends beyond the pharmaceutical industry into the realm of fragrance and flavor chemistry.

Investigation of Olfactory Profiles for Synthetic Applications

Aldehydes are a well-known class of compounds that often possess distinct and potent aromas, making them valuable ingredients in fragrance formulations. This compound, also known by the synonym ibuprofenal, is noted for its aromatic properties and potential use in perfumery. perflavory.com While specific details of its olfactory profile are not widely published, related aldehydes provide some insight. For example, propionaldehyde (B47417) is known for its earthy, alcoholic aroma, google.com and benzaldehyde (B42025) has a characteristic almond-cherry scent. A close structural analog, 3-(4-isobutyl-2-methylphenyl)propanal, has been patented as a perfume ingredient, indicating the potential for this class of compounds to contribute unique and desirable notes to fragrance compositions.

Research into Structure-Odor Relationships for Aldehyde Derivatives

The relationship between the chemical structure of a molecule and its perceived odor is a key area of research in fragrance chemistry. The olfactory profile of an aldehyde is influenced by factors such as its carbon chain length, branching, and the presence of aromatic rings. The structure of this compound, with its specific combination of an isobutyl group, a phenyl ring, and a propionaldehyde moiety, contributes to its unique aromatic characteristics. Research in this area aims to understand how modifications to this structure, such as altering the substitution pattern on the aromatic ring or changing the length of the alkyl chain, would impact its odor profile. This knowledge allows for the targeted design of new fragrance ingredients with specific desired scents.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of 2-(4-isobutylphenyl)propionaldehyde by providing detailed information on its functional groups and atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides an unambiguous map of the proton and carbon framework of the molecule.

¹H-NMR (Proton NMR): The proton NMR spectrum gives distinct signals for each type of proton. Key features include a signal for the aldehydic proton, distinct patterns for the aromatic protons, and signals for the protons within the isobutyl group and the methyl group adjacent to the aldehyde. glppharmastandards.comgoogle.com

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum complements the proton data by identifying each unique carbon atom. glppharmastandards.com A characteristic downfield signal corresponds to the carbonyl carbon of the aldehyde, with other signals representing the carbons of the aromatic ring and the isobutyl side chain.

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~9.6 | Aldehyde (CHO) |

| ~7.2 | Aromatic (C₆H₄) |

| ~3.6 | Methine (CH) |

| ~2.4 | Methylene (B1212753) (CH₂) |

| ~1.8 | Methine (CH) |

| ~1.5 | Methyl (CH₃) |

| ~0.9 | Methyl (CH₃) |

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~200 | Carbonyl (C=O) |

| ~141-128 | Aromatic Carbons |

| ~52 | Methine Carbon (CH) |

| ~45 | Methylene Carbon (CH₂) |

| ~30 | Methine Carbon (CH) |

| ~22 | Methyl Carbon (CH₃) |

| ~15 | Methyl Carbon (CH₃) |

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation patterns, further confirming its identity. A certificate of analysis for this compound will typically include mass spectrometry data. glppharmastandards.com The molecular weight is 190.28 g/mol . chemicalbook.com

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, allowing for accurate purity determination and quantification.

HPLC is a robust and widely used technique for analyzing non-volatile or thermally sensitive compounds. For aldehydes, a common approach involves derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by analysis. lawdata.com.tw However, direct analysis of the related compound, 2-(4-isobutylphenyl)propionic acid, is often performed using a reversed-phase HPLC method. researchgate.netnih.gov This typically employs a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture, sometimes buffered. researchgate.netnih.govnih.gov Detection is commonly achieved using a UV detector, as the phenyl group is chromophoric. researchgate.netnih.gov Such methods are effective for quantifying the compound and assessing its purity. glppharmastandards.com

Given its volatility, gas chromatography is a suitable method for the analysis of this compound. chemicalbook.com This technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. Flame Ionization Detection (FID) is typically used for quantification due to its high sensitivity to organic compounds. GC is particularly effective for detecting and quantifying volatile impurities and byproducts that may be present from the synthesis process.

Advanced Separation Techniques for Isomers and Byproducts

The synthesis of this compound can yield various related substances, including structural isomers and byproducts from side reactions. For instance, it can be formed by the isomerization of 2-(4-isobutylphenyl)-2-methyloxirane (B1657358). chemicalbook.com Advanced separation techniques are often necessary to isolate and purify the desired product.

Preparative chromatography, which uses larger columns and higher sample loads than analytical chromatography, can be employed to isolate specific isomers or byproducts for further structural analysis. Additionally, since this compound is a chiral molecule, specialized chiral chromatography techniques are required to separate its enantiomers. Purification of the final product can also be achieved through methods like vacuum distillation, which separates compounds based on differences in their boiling points under reduced pressure. google.com

Development of Eco-Friendly Synthetic Routes

The push towards greener chemical production has led to significant innovations in the synthetic pathways for bulk chemicals, including the precursors to ibuprofen (B1674241). The traditional multi-step synthesis of ibuprofen, known as the Boots process, has been largely supplanted by more environmentally friendly methods like the Boots-Hoechst-Celanese (BHC) process. chemicalbook.com These modern routes emphasize efficiency, waste reduction, and the use of recyclable materials.

A notable greener route to ibuprofen involves a three-step process starting with the Friedel-Crafts acylation of isobutylbenzene (B155976). chemicalbook.com This is followed by hydrogenation to form the alcohol 1-(4-isobutylphenyl)ethanol (B131453), and finally, a carbonylation step to yield ibuprofen. chemicalbook.com While this compound is not a direct intermediate in this specific three-step BHC process, it is part of the broader family of improved synthetic strategies. For instance, the original Boots patent involved the conversion of an α,β-epoxy ester (glycidic ester) to this compound, which was then converted to the final product. chemicalbook.com Advances in catalysis and reaction conditions are central to making these pathways more sustainable.

Other known production methods for this compound include the Rhodium- or Cobalt-catalyzed hydroformylation of p-isobutylstyrene and the isomerization of 2-(4-isobutylphenyl)-2-methyloxirane. ajrconline.org

A key objective in green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. While many traditional organic syntheses rely heavily on solvents, research is ongoing into solvent-free or reduced-solvent conditions, often aided by techniques like microwave irradiation. mdpi.comcem.comnih.gov

Microwave-assisted synthesis, in particular, has been shown to accelerate reaction times, increase yields, and often allows for reactions to proceed with minimal or no solvent. nih.govresearchgate.netsynzeal.com For example, solvent-free microwave irradiation has been successfully used for the synthesis of various heterocyclic compounds and in carbon-carbon bond-forming reactions. cem.comnih.gov While specific, documented industrial-scale solvent-free syntheses for this compound are not widely published, the application of these principles is a logical next step in optimizing its production. Research into related processes, such as the synthesis of ibuprofen derivatives, has demonstrated the feasibility of microwave-assisted, solvent-reduced reactions, suggesting a promising avenue for the synthesis of its precursors. mdpi.comresearchgate.net

Atom economy is a core metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. A high atom economy signifies a more efficient process with less waste generation.

The evolution of ibuprofen synthesis provides a classic example of improving atom economy. The original Boots process had a low atom economy of around 40%, meaning that 60% of the mass of the reactants was converted into unwanted byproducts. chemicalbook.com In contrast, the streamlined BHC process boasts a significantly higher atom economy of 77%, which can approach 100% if the acetic acid byproduct is recovered and utilized. chemicalbook.com This dramatic improvement highlights a significant reduction in waste at the source.

Table 1: Comparison of Atom Economy in Ibuprofen Synthesis Routes

| Synthesis Route | Number of Steps | Atom Economy | Key Waste Products |

| Traditional Boots Process | 6 | ~40% | Large quantities of inorganic salts (e.g., aluminum trichloride (B1173362) hydrate) and other organic byproducts. chemicalbook.com |

| Green BHC Process | 3 | ~77% | Acetic acid (recoverable). chemicalbook.com |

Minimizing waste is a direct consequence of developing processes with high atom economy. The traditional six-step Boots synthesis for ibuprofen was notorious for generating large volumes of chemical waste, much of it requiring disposal in landfills. synzeal.com A major culprit was the use of stoichiometric amounts of reagents like aluminum trichloride in the Friedel-Crafts acylation step, which produces a large quantity of aluminum trichloride hydrate (B1144303) waste. chemicalbook.comsynzeal.com

The greener BHC process fundamentally addresses this issue by using catalytic quantities of reagents that can be recovered and reused. chemicalbook.com The primary byproduct in the BHC route is acetic acid, which, unlike the waste from the Boots process, is a valuable chemical that can be easily recovered and repurposed, further enhancing the process's green credentials. researchgate.net This shift from stoichiometric reagents to catalytic systems is a cornerstone of modern, sustainable chemical manufacturing.

The ability to recycle and regenerate catalysts is crucial for the economic and environmental viability of a chemical process. Catalysts can be expensive, often containing precious metals, making their recovery and reuse a priority.

The BHC synthesis of ibuprofen incorporates several catalysts that are designed for recovery and reuse. chemicalbook.comsynzeal.com

Hydrogen Fluoride (HF): Used as the catalyst in the initial Friedel-Crafts acylation step, anhydrous HF can be recovered and reused repeatedly, unlike the single-use aluminum trichloride in the older process. chemicalbook.com

Palladium Complexes: The final carbonylation step often employs a palladium catalyst. Methods have been developed to precipitate the palladium complex from the reaction mixture, allowing for its separation and direct recycling into subsequent batches. nih.gov

Raney Nickel: This catalyst, used for the hydrogenation step, is also typically recovered and reused in industrial processes. chemicalbook.com

Table 2: Catalyst Use and Recyclability in the BHC Ibuprofen Synthesis

| Step | Catalyst | Function | Recyclability |

| Acylation | Anhydrous Hydrogen Fluoride (HF) | Lewis acid catalyst for Friedel-Crafts reaction | Recovered and reused. chemicalbook.com |

| Hydrogenation | Raney Nickel | Reduction of a ketone to an alcohol | Recovered and reused. chemicalbook.com |

| Carbonylation | Palladium complex | Introduction of a carbonyl group | Recovered and reused via precipitation or other methods. chemicalbook.comnih.gov |

Degradation Pathways and Environmental Fate Studies

As an industrial chemical intermediate, the environmental fate of this compound is intrinsically linked to the lifecycle of the final products it is used to create, such as ibuprofen. While the aldehyde itself is not expected to be released in significant quantities, understanding its potential degradation and persistence is important for a complete environmental profile. Studies on ibuprofen and its transformation products provide valuable insights.

Ibuprofen is frequently detected in wastewater effluents and surface waters, indicating that it is not completely removed by standard treatment processes. Its degradation in the environment can occur through biotic (microbial) and abiotic (e.g., photolysis) pathways. Photochemical degradation of ibuprofen in sunlit waters can lead to the formation of various transformation products. One such product, 4-isobutylacetophenone (IBAP), can partition from surface water into the atmosphere, where it is primarily degraded by reacting with hydroxyl radicals. ajrconline.org

Microbial degradation is another key pathway. Certain bacteria have been identified that can biodegrade ibuprofen, potentially using it as a carbon source. These degradation pathways often involve enzymes like monooxygenases and acyl-CoA synthetases. cem.com

Environmental persistence refers to the length of time a chemical remains in a particular environment before being broken down by chemical or biological processes. Chemicals that are persistent can undergo long-range transport and have prolonged exposure times, increasing their potential for environmental impact.

Due to its physicochemical properties, ibuprofen is considered difficult to degrade and can persist in the environment. cem.com Its presence in various ecosystems is a subject of ongoing research. cem.com Given that this compound is a precursor to ibuprofen, it shares a similar core chemical structure. This suggests that if released into the environment, it would also be subject to persistence studies. However, as an intermediate that is consumed during the manufacturing process, its environmental exposure and therefore its specific persistence data are limited compared to the final drug product. The primary focus remains on minimizing its release through efficient and contained industrial processes.

Environmental and Green Chemistry Considerations in Production and Lifecycle

Environmental Fate and Effects

In environmental matrices such as soil and water, the transformation of 2-(4-Isobutylphenyl)propionaldehyde is primarily driven by microbial activity. Bacteria that are capable of degrading ibuprofen (B1674241) possess the enzymatic machinery to also process its aldehyde analogue. The formation of this aldehyde can occur as a transient step during the biodegradation of ibuprofen. mdpi.comnih.gov For instance, studies on ibuprofen-degrading bacteria suggest that the biotransformation can involve the double oxidation of 1,2-dihydroxyibuprofen, which would lead to the corresponding aldehyde. mdpi.com

Once formed in the environment, this compound is susceptible to further microbial oxidation. The key enzymes in this transformation are aldehyde dehydrogenases. mdpi.com Gene clusters involved in ibuprofen degradation, such as the ipf cluster found in Rhizorhabdus wittichii and other bacteria, contain a gene (ipfQ) that codes for an aldehyde dehydrogenase. nih.gov This enzyme catalyzes the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH).

Consequently, the primary metabolite of this compound in environmental matrices is 2-(4-isobutylphenyl)propionic acid, which is ibuprofen itself. This creates a metabolic loop where ibuprofen is partially transformed into its aldehyde intermediate, which is then efficiently converted back to ibuprofen by microbial enzymes. This rapid conversion may explain the low environmental concentrations of the aldehyde and the scarcity of studies on its specific fate.

The abiotic degradation of ibuprofen, driven by factors like sunlight (photodegradation), can also lead to a variety of transformation products. nih.gov However, the direct formation of this compound through these abiotic pathways is not as clearly established as the microbial routes. The primary focus of photodegradation studies has been on other breakdown products. nih.govnih.gov

The following tables summarize the key aspects of the formation and transformation of this compound in environmental settings based on current research findings.

Table 1: Formation and Transformation of this compound in Environmental Matrices

| Precursor Compound | Formation Process | Intermediate Compound | Transformation Process | Primary Metabolite | Environmental Matrix |

|---|

Table 2: Key Enzymes in the Environmental Transformation of this compound

| Enzyme Class | Specific Enzyme (Example) | Role in Transformation | Source Organism (Example) |

|---|---|---|---|

| Monooxygenase | Cytochrome P450 Monooxygenase | Potential formation from hydroxylated ibuprofen intermediates mdpi.com | Achromobacter species mdpi.com |

Future Research Directions and Emerging Trends

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The hydroformylation of p-isobutylstyrene is a primary route to 2-(4-isobutylphenyl)propionaldehyde. Research in this area is centered on developing new catalytic systems that offer superior control over regioselectivity—favoring the desired branched aldehyde over its linear isomer—and enantioselectivity.

Rhodium-based catalysts are extensively studied for this transformation. rsc.org The selectivity of these catalysts can be finely tuned by modifying the phosphine (B1218219) ligands. For instance, rhodium complexes with tetraphosphorus (B14172348) ligands have demonstrated the ability to produce the linear aldehyde with exceptionally high regioselectivity, a contrast to most systems that favor the branched product. nih.gov Another innovative approach involves using formic acid as a substitute for carbon monoxide gas in rhodium-catalyzed hydroformylations, which can simplify the process and improve safety. transmit.de

A significant emerging trend is the use of supramolecular chemistry to control catalyst performance. By encapsulating a rhodium bisphosphine complex within a self-assembled, cage-like structure, researchers have achieved size-selective hydroformylation of terminal alkenes. nih.gov This "ship-in-a-bottle" approach mimics enzymatic catalysis, where the catalyst's environment dictates its selectivity. The cage forces the catalyst into a specific geometry and restricts the entry of larger substrates, thereby favoring the conversion of smaller alkenes. nih.gov Density Functional Theory (DFT) calculations have confirmed that the cage's second coordination sphere is responsible for enforcing the catalytically favorable geometry. nih.gov

Detailed research findings on catalyst selectivity are presented in the table below.

| Catalyst System | Substrate | Key Finding | Reference |

| Rhodium complex with tetraphosphorus ligand | Styrene (B11656) | High regioselectivity for the linear aldehyde (l/b up to 22), which is atypical for styrene hydroformylation. | nih.gov |

| Rhodium/BDPP system | Styrene | Reaction kinetics and resting states are highly dependent on CO/H2 pressure. | researchgate.net |

| Rhodium complex in a supramolecular cage | Terminal Alkenes | Size-selective hydroformylation, where smaller substrates are converted faster due to controlled diffusion into the catalyst-containing cage. | nih.gov |

| Rhodium complex with chiral macrocyclic bis(phosphine) | 1-Alkenes (1-octene, styrene) | Mechanical force applied to the ligand backbone can modulate regio- and enantioselectivity. | osti.govduke.edu |

Integration with Flow Chemistry and Continuous Manufacturing Processes

The pharmaceutical industry is gradually transitioning from traditional batch processing to continuous manufacturing (CM) to improve efficiency, safety, and product consistency. clarivate.comaapsnewsmagazine.orgmitsui.com CM involves the uninterrupted flow of materials through an integrated system of reactors and purification units, eliminating hold times and reducing the facility's footprint. techtarget.comusp.org This approach is particularly well-suited for the production of intermediates like this compound.

The use of microreactors is a key enabling technology for continuous flow chemistry. tees.ac.uk These devices, with channels in the sub-millimeter range, offer superior heat and mass transfer compared to large batch reactors, allowing for safer operation under more aggressive reaction conditions and often leading to higher yields and purities. comsol.commedicilon.com For example, a flow synthesis of ibuprofen (B1674241) has been demonstrated using a microreactor, achieving the final product in minutes. medicilon.com This highlights the potential for developing a continuous process for its aldehyde precursor.

The design and optimization of these continuous processes are increasingly supported by advanced modeling tools.

| Technology/Methodology | Application Area | Key Advantages | Reference(s) |

| Continuous Manufacturing (CM) | Pharmaceutical Production | Reduced processing time, lower operating costs, smaller footprint, improved product quality and consistency. | clarivate.comaapsnewsmagazine.orgtechtarget.comusp.org |

| Microreactors | Chemical Synthesis | Enhanced heat/mass transfer, improved safety for hazardous reactions, faster reaction times, higher yields. | tees.ac.ukcomsol.commedicilon.com |

| Process Analytical Technology (PAT) | Real-time Monitoring | Enables real-time quality control within a continuous process, reducing reliance on end-product testing. | aapsnewsmagazine.org |

Exploration of Biocatalytic and Biotechnological Synthesis Routes

The development of biocatalytic routes for chemical synthesis is a major goal of green chemistry, offering the potential for high selectivity under mild conditions. rsc.org While a direct biocatalytic route to this compound is still an emerging area, significant progress in related fields points towards its future feasibility.

A primary challenge in the microbial production of any aldehyde is its rapid reduction to the corresponding alcohol by endogenous enzymes within the host organism, such as Escherichia coli. nih.govmdpi.com Recent breakthroughs have addressed this issue through metabolic engineering. Researchers have created "Reduced Aromatic Aldehyde Reduction" (RARE) strains of E. coli by deleting multiple genes that encode for aldehyde-reducing enzymes. kunjapurlab.org These engineered strains are capable of accumulating aromatic aldehydes, like benzaldehyde (B42025), which would otherwise be converted to alcohols. mdpi.comkunjapurlab.org

These engineered microbial platforms could be harnessed to produce this compound. sciepublish.com This would likely involve introducing a heterologous enzyme capable of converting a precursor, such as p-isobutylstyrene or a derivative of isobutylbenzene (B155976), into the target aldehyde. The field of biocatalytic alkene functionalization is rapidly expanding, with enzymes being developed for a variety of transformations that were previously only accessible through chemical catalysis. rsc.org

| Research Area | Focus | Key Challenge/Innovation | Reference(s) |

| Microbial Aldehyde Production | Synthesis of aromatic and aliphatic aldehydes in microorganisms. | Aldehydes are often toxic and rapidly reduced to alcohols by native enzymes. | nih.govmdpi.com |

| Metabolic Engineering | Creation of aldehyde-accumulating microbial strains. | Rational deletion of multiple aldehyde reductase genes in E. coli to prevent product loss. | kunjapurlab.orgsciepublish.com |

| Biocatalytic Alkene Functionalization | Using enzymes to convert alkenes into valuable functionalized molecules. | Expanding the toolbox of enzymes for reactions like hydroamination, hydration, and oxidation. | rsc.orgrsc.org |

Computational Chemistry and Molecular Modeling Studies of Reactivity and Mechanisms

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, guiding the development of new catalysts and processes. For the synthesis of this compound, molecular modeling provides insights at both the molecular and process levels.

At the molecular level, Density Functional Theory (DFT) is used to study reaction mechanisms and predict catalyst selectivity. For the rhodium-catalyzed hydroformylation of styrene derivatives, DFT models can elucidate the origin of stereoselectivity by calculating the relative energies of different transition states. acs.org These calculations help explain how the structure of the ligand influences whether the branched or linear aldehyde is formed.

At the process level, Computational Fluid Dynamics (CFD) is used to model and optimize reactor design, particularly for the microreactors used in flow chemistry. tees.ac.ukamazonaws.com CFD simulations can predict fluid flow, heat transfer, and residence time distribution within a reactor, allowing engineers to design systems that maximize yield and minimize byproducts without costly and time-consuming trial-and-error experimentation. researchgate.netrsc.org By combining kinetic models of the chemical reaction with CFD models of the reactor, a comprehensive digital twin of the manufacturing process can be created. comsol.com

| Modeling Technique | Area of Application | Insights Provided | Reference(s) |

| Density Functional Theory (DFT) | Catalyst Design & Mechanism | Elucidation of reaction pathways, prediction of regio- and stereoselectivity, rationalization of ligand effects. | nih.govacs.org |

| Computational Fluid Dynamics (CFD) | Reactor Design & Process Optimization | Analysis of mixing, heat transfer, and residence time distribution in reactors (especially microreactors). | tees.ac.ukamazonaws.comresearchgate.netrsc.org |

Q & A

Basic: What are the established synthetic routes for 2-(4-Isobutylphenyl)propionaldehyde, and how do their yields compare under standard conditions?

Two primary methods are documented:

- Route 1 : Oxidation of 2-(4-Isobutylphenyl)-1-propanol yields ~93% under optimized conditions, likely using mild oxidizing agents (e.g., pyridinium chlorochromate).

- Route 2 : Reduction of 2-(4-Isobutylphenyl)propionic acid ethyl ester yields ~15%, suggesting challenges in steric hindrance or side reactions.

Key factors include catalyst selection, solvent polarity, and purification techniques (e.g., column chromatography).

Advanced: How can researchers optimize the low-yield synthesis from propionic acid esters?

- Catalyst Screening : Test transition metal catalysts (e.g., Pd/C, Ru complexes) to improve reduction efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility.

- Microwave-Assisted Synthesis : Reduce reaction time and improve energy transfer.

- Kinetic Monitoring : Use in-situ FTIR or HPLC to identify bottlenecks.

Basic: What spectroscopic methods confirm the structural integrity of this compound?

- NMR : 1H NMR (δ ~9.5 ppm for aldehyde proton) and 13C NMR (δ ~200 ppm for carbonyl).

- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch).

- HPLC/MS : Assess purity (>95%) and molecular ion peak ([M+H]+ at m/z 205). Compare with PubChem/CAS data.

Advanced: How to resolve discrepancies in reported synthetic yields?

- Parameter Isolation : Systematically vary temperature, catalyst loading, and substrate ratios using Design of Experiments (DOE).